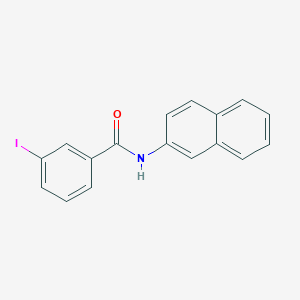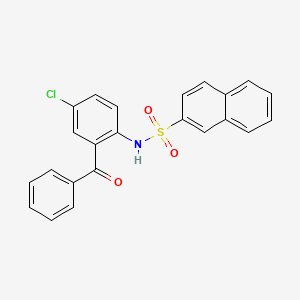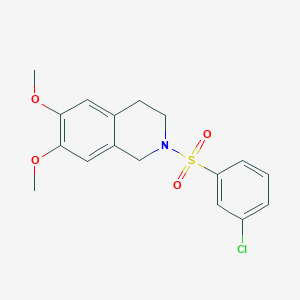![molecular formula C17H9BrCl2N2O3 B3512263 2-[(5-Bromoquinolin-8-yl)carbamoyl]-4,5-dichlorobenzoic acid](/img/structure/B3512263.png)
2-[(5-Bromoquinolin-8-yl)carbamoyl]-4,5-dichlorobenzoic acid
Descripción general
Descripción
2-[(5-Bromoquinolin-8-yl)carbamoyl]-4,5-dichlorobenzoic acid: is a complex organic compound that features a quinoline moiety substituted with a bromine atom and a benzoic acid moiety substituted with chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Bromoquinolin-8-yl)carbamoyl]-4,5-dichlorobenzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Bromination: The quinoline moiety is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Benzoic Acid Moiety: The benzoic acid derivative is synthesized separately, often through a Friedel-Crafts acylation reaction.
Coupling Reaction: The brominated quinoline and the benzoic acid derivative are coupled using a carbamoylation reaction, typically involving a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to debromination and dechlorination.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Debrominated and dechlorinated derivatives.
Substitution: Various substituted quinoline and benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Biology and Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Anti-inflammatory Agents: It may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in the inflammatory response.
Industry:
Dye and Pigment Production: The compound can be used as a precursor in the synthesis of dyes and pigments with specific color properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-[(5-Bromoquinolin-8-yl)carbamoyl]-4,5-dichlorobenzoic acid involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis, leading to cell lysis and death. In anti-inflammatory applications, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparación Con Compuestos Similares
- 2-[(5-Bromoquinolin-8-yl)carbamoyl]benzoic acid
- 2-{[(5-Bromoquinolin-8-yl)carbamoyl]methyl}benzoic acid
Comparison:
- 2-[(5-Bromoquinolin-8-yl)carbamoyl]-4,5-dichlorobenzoic acid is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity.
- 2-[(5-Bromoquinolin-8-yl)carbamoyl]benzoic acid lacks the chlorine substituents, which may result in different chemical and biological properties.
- 2-{[(5-Bromoquinolin-8-yl)carbamoyl]methyl}benzoic acid features a methyl group instead of chlorine, potentially altering its solubility and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-[(5-bromoquinolin-8-yl)carbamoyl]-4,5-dichlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrCl2N2O3/c18-11-3-4-14(15-8(11)2-1-5-21-15)22-16(23)9-6-12(19)13(20)7-10(9)17(24)25/h1-7H,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBERPYVPOBPENB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C3=CC(=C(C=C3C(=O)O)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrCl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-dichloro-2-(4-morpholinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3512196.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3512199.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B3512202.png)

![1-(diphenylmethyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B3512204.png)
![N,N'-dimethyl-2-oxo-N,N'-diphenyl-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B3512214.png)

![4-methoxy-N-({[2-(trichloromethyl)-1,3-dioxolan-2-yl]amino}carbonyl)benzamide](/img/structure/B3512234.png)

![4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-bromophenyl)thio]phthalonitrile](/img/structure/B3512242.png)
![4-[4-(2-chloro-6-nitrophenoxy)benzoyl]morpholine](/img/structure/B3512246.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B3512253.png)

